![molecular formula C19H21NO2 B4432394 N-(2,3-dihydro-1H-inden-5-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B4432394.png)
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-ethoxyphenyl)acetamide
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-ethoxyphenyl)acetamide, also known as DEA, is a synthetic compound that has gained significant attention from the scientific community due to its potential therapeutic applications. DEA is a member of the indenylamides family, which has been reported to exhibit a broad range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mechanism of Action
The exact mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-ethoxyphenyl)acetamide is not fully understood, but it is believed to involve the modulation of the endocannabinoid system, specifically the cannabinoid receptor type 2 (CB2). This compound has been reported to act as a selective CB2 receptor agonist, which may explain its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes, including the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, the reduction of oxidative stress, and the activation of the endocannabinoid system. Additionally, this compound has been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,3-dihydro-1H-inden-5-yl)-2-(4-ethoxyphenyl)acetamide in laboratory experiments is its high potency and selectivity towards the CB2 receptor, which allows for precise modulation of the endocannabinoid system. However, a limitation of using this compound is its low solubility in water, which may require the use of organic solvents or other delivery methods to ensure adequate dosing.
Future Directions
The potential therapeutic applications of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-ethoxyphenyl)acetamide are vast, and future research should focus on exploring its efficacy in various disease models, as well as investigating its safety and tolerability in humans. Additionally, the development of novel delivery methods and formulations may improve the bioavailability and pharmacokinetics of this compound, further enhancing its therapeutic potential.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-ethoxyphenyl)acetamide has been extensively investigated for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. Several studies have reported that this compound exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain conditions such as arthritis and neuropathic pain.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-ethoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-22-18-10-6-14(7-11-18)12-19(21)20-17-9-8-15-4-3-5-16(15)13-17/h6-11,13H,2-5,12H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUGCTXLJIBNCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.